Cyclohexyl (2-bromo-4-fluorophenyl)methanol
Description
Cyclohexyl (2-bromo-4-fluorophenyl)methanol (C₁₃H₁₅BrFO, molar mass ~286.12 g/mol) is a chiral secondary alcohol featuring a cyclohexyl group attached to a methanol-substituted aromatic ring bearing bromo and fluoro substituents at the 2- and 4-positions, respectively. The bromo and fluoro substituents are electron-withdrawing groups, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or halogen bonding .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-cyclohexylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSCWOLXXKIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (2-bromo-4-fluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 2-bromo-4-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (2-bromo-4-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrocarbons.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl (2-bromo-4-fluorophenyl)ketone.
Reduction: Formation of cyclohexyl (2-fluorophenyl)methanol or cyclohexyl (4-fluorophenyl)methanol.
Substitution: Formation of cyclohexyl (2-azido-4-fluorophenyl)methanol or cyclohexyl (2-thio-4-fluorophenyl)methanol.
Scientific Research Applications
Medicinal Chemistry
Key Role as an Intermediate:
Cyclohexyl (2-bromo-4-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity. For instance, it has been utilized in the development of SGLT2 inhibitors, which are important for managing type 2 diabetes due to their unique mechanism of action .
Potential Anticancer Applications:
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. The bromine and fluorine substituents can influence the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy .
Organic Synthesis
Synthetic Pathways:
The compound is often involved in synthetic pathways aimed at creating more complex molecules. For example, its synthesis can be achieved through various methods such as nucleophilic substitution reactions involving cyclohexanol derivatives and brominated aromatic compounds. This versatility makes it a valuable building block in organic synthesis .
Table 1: Synthetic Methods for this compound
Material Science
Applications in OLEDs:
this compound has been explored as a potential dopant or host material in organic light-emitting diodes (OLEDs). Its unique electronic properties can enhance the performance of OLED devices by improving charge transport and light emission efficiency .
Case Studies
Case Study 1: Synthesis of SGLT2 Inhibitors
In a study focusing on new SGLT2 inhibitors, this compound was synthesized and evaluated for its efficacy. The compound demonstrated promising results in lowering blood glucose levels in diabetic models, highlighting its potential therapeutic applications .
Case Study 2: Development of Anticancer Agents
Research conducted on structurally similar compounds revealed that modifications to the cyclohexyl group can lead to increased cytotoxicity against cancer cell lines. This suggests that this compound could be further optimized for enhanced anticancer activity .
Mechanism of Action
The mechanism of action of Cyclohexyl (2-bromo-4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Cyclohexylmethanol Derivatives
Cyclopropyl (2-bromo-4-fluorophenyl)methanol (CAS: 1379329-80-2)
- Structural Features : Replaces the cyclohexyl group with a cyclopropyl ring (C₁₀H₁₀BrFO, molar mass 245.09 g/mol) .
- However, the cyclohexyl group in the target compound could improve lipophilicity and membrane permeability in biological systems.
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (CAS: 957205-23-1)
Bioactive Cyclohexyl-Linked Compounds
(R,R)-1,2-Cyclohexyl Linker Derivatives ()
- Structural Features : Compounds 25 and 26 with (R,R)-1,2-cyclohexyl linkers showed selective inhibition of LIMK1 over LIMK2, whereas (S,S)-linkers (compounds 23–24) favored LIMK2 .
- Relevance to Target: The stereochemistry of the cyclohexyl group in the target compound could similarly bias biological activity. For instance, the (R) or (S) configuration at the methanol-bearing carbon might influence binding affinity to kinase targets.
Cyclohexyl(phenyl)methanol ()
Cyclohexene Derivatives with Bromo/Fluoro Substituents
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate ()
- Structural Features: Bromo and fluoro substituents on a cyclohexadiene ring (C₂₁H₁₉NO₂FBr) with dihedral angles of 76.4–81.0° between aromatic rings .
- Crystal Packing: Intermolecular N–H···O hydrogen bonds stabilize the lattice, suggesting the target compound’s methanol group could participate in similar interactions .
Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate ()
- Conformational Analysis : The cyclohexene ring adopts a distorted half-chair conformation (Θ = 50.6°, Φ = 138.9°) due to steric effects from substituents .
- Comparison : The target compound’s cyclohexyl group may enforce a rigid chair conformation, limiting rotational freedom compared to unsaturated cyclohexene derivatives.
Molecular Weight and Lipophilicity
Data Table: Key Comparisons
| Compound Name | Structural Features | Biological Activity/Selectivity | Physicochemical Properties | Synthesis Yield/Reactivity |
|---|---|---|---|---|
| Cyclohexyl (2-bromo-4-fluorophenyl)methanol | Cyclohexyl, Br (2-), F (4-) | Not reported (inference: potential kinase modulation) | Molar mass ~286.12 g/mol, high LogP | Requires optimization (halogen effects) |
| Cyclopropyl analog (CAS: 1379329-80-2) | Cyclopropyl, Br (2-), F (4-) | Not reported | Molar mass 245.09 g/mol, lower steric bulk | Higher reactivity in substitutions |
| [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol | Trifluoromethyl (3-), cyclohexyl (4-) | Not reported | Molar mass 258.28 g/mol, high metabolic stability | Stable under oxidative conditions |
| (R,R)-1,2-Cyclohexyl linker derivatives | (R,R)-stereochemistry | LIMK1 selectivity (>10-fold vs. LIMK2) | Enhanced target specificity | Stereochemistry-dependent yields |
Research Implications and Gaps
- Stereochemical Impact : The target compound’s chirality (if present) warrants exploration, as seen in ’s stereochemistry-dependent LIMK1/2 selectivity .
- Crystallographic Data : Molecular conformation and packing patterns (e.g., hydrogen bonding via –CH₂OH) remain unstudied but could be modeled using tools like SHELXL .
- Biological Screening : Prioritize assays for kinase inhibition (LIMK1/2), given the activity of related cyclohexyl derivatives .
Biological Activity
Cyclohexyl (2-bromo-4-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a phenolic structure substituted with bromine and fluorine atoms. These substitutions can significantly influence its biological interactions, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating physiological responses.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
- Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cell lines. In vitro studies have shown significant reductions in cell viability at certain concentrations, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests that this compound could possess anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. faecalis | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Inhibits COX-1 enzyme |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of this compound against several bacterial strains. The compound showed promising results with inhibition zones comparable to standard antibiotics, indicating its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant cell death at concentrations above 100 µM. Flow cytometry analysis indicated that the compound induced apoptosis, confirming its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
